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Entacapone-d10

Cat. No.: B1493872
M. Wt: 315.35 g/mol
InChI Key: JRURYQJSLYLRLN-YFIMXNTNSA-N
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Description

Significance of Deuterium (B1214612) Incorporation in Chemical Probes and Standards

The incorporation of deuterium into molecules yields compounds that are nearly identical in shape and size to their non-deuterated counterparts. wikipedia.org However, the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. humanjournals.comgabarx.com This fundamental difference is leveraged extensively in analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS).

Deuterated compounds, such as Entacapone-d10, serve as ideal internal standards in chromatographic and mass spectrometric assays. veeprho.comclearsynth.comcaymanchem.com An internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate quantification of a specific analyte. Because a deuterated standard has a higher mass, it can be easily distinguished from the non-labeled analyte by the mass spectrometer. clearsynth.com Yet, its chemical behavior during sample preparation and analysis (e.g., extraction, chromatography, and ionization) is nearly identical to the analyte. This similarity allows the internal standard to compensate for variations in sample processing and instrumental analysis, thereby improving the accuracy, precision, and reliability of the quantitative results. clearsynth.comnih.govscispace.com

Role of Deuterated Compounds in Advancing Mechanistic Understanding

The difference in bond strength between C-H and C-D bonds gives rise to the "kinetic isotope effect" (KIE), a phenomenon where the rate of a chemical reaction can change when a hydrogen atom is replaced by deuterium. nih.govwikipedia.org If the breaking of a C-H bond is a rate-determining step in a reaction, substituting that hydrogen with deuterium will slow down the reaction. nih.gov This effect is a powerful tool for studying the mechanisms of chemical and enzymatic reactions. nih.gov

By strategically placing deuterium atoms at specific positions in a molecule, researchers can probe which bonds are broken during a metabolic transformation. nih.gov A significant KIE provides strong evidence that a particular C-H bond is cleaved in the rate-limiting step of the metabolic pathway. This approach has been instrumental in elucidating the mechanisms of drug metabolism, identifying metabolic "soft spots" on a molecule that are susceptible to enzymatic attack, and understanding enzyme catalysis. nih.govnukleonika.pl

Overview of Entacapone as a Catechol-O-Methyltransferase Inhibitor

Entacapone is a potent and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). medchemexpress.comdrugbank.comwikipedia.org COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine, as well as catechol-containing drugs like levodopa (B1675098) (L-DOPA). drugbank.comnih.gov The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the catechol ring, effectively deactivating the molecule. drugbank.com

In the context of Parkinson's disease treatment, L-DOPA is administered to replenish depleted dopamine levels in the brain. patsnap.com However, in the presence of a decarboxylase inhibitor (like carbidopa), COMT becomes a major enzyme responsible for the peripheral breakdown of L-DOPA to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD). drugbank.compatsnap.com This peripheral metabolism reduces the amount of L-DOPA that can cross the blood-brain barrier. Entacapone acts peripherally to inhibit COMT, thereby decreasing the breakdown of L-DOPA, which leads to more sustained plasma levels of L-DOPA and enhanced central nervous system availability. drugbank.comwikipedia.orgpatsnap.com

Rationale for Deuterium Labeling in this compound Research

The primary application of this compound in research is as an internal standard for the precise quantification of Entacapone in biological samples, such as plasma. veeprho.comcaymanchem.comresearchgate.net In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, accurate measurement of the drug's concentration over time is critical.

This compound is the deuterium-labeled version of Entacapone, where ten hydrogen atoms have been replaced by deuterium. veeprho.commedchemexpress.com This labeling is specifically on the two ethyl groups of the molecule. veeprho.comcaymanchem.com When conducting studies to measure the concentration of Entacapone in patient samples, a known amount of this compound is added to each sample. Because this compound co-elutes with Entacapone during liquid chromatography and has similar ionization efficiency but a different mass-to-charge ratio, it allows for highly accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comresearchgate.net This methodology has been successfully applied in bioequivalence studies to compare different formulations of Entacapone. researchgate.netd-nb.info The use of this stable isotope-labeled standard corrects for any potential loss of analyte during sample extraction and accounts for variability in the mass spectrometer's response, ensuring the generation of robust and reliable pharmacokinetic data. veeprho.comclearsynth.com

Data Tables

Table 1: Properties of Entacapone and this compound

PropertyEntacaponeThis compound
Chemical Formula C₁₄H₁₅N₃O₅ droracle.aiC₁₄H₅D₁₀N₃O₅ medchemexpress.comscbt.com
Molecular Weight ~305.29 g/mol ~315.35 g/mol medchemexpress.comscbt.com
Synonym OR-611OR-611-d10 veeprho.comcaymanchem.com
Primary Use COMT Inhibitor drugbank.comwikipedia.orgInternal Standard for Mass Spectrometry veeprho.comcaymanchem.com
CAS Number 130929-57-61185241-19-3 veeprho.commedchemexpress.com

Table 2: Research Applications of Deuterated Compounds

Application AreaSpecific Use of DeuterationExample
Pharmacokinetics Serve as stable isotope-labeled internal standards for accurate quantification in bioanalytical methods. veeprho.comcaymanchem.comacs.orgThis compound is used to quantify Entacapone in human plasma via LC-MS/MS. researchgate.netd-nb.info
Mechanistic Studies Probe reaction mechanisms by measuring the kinetic isotope effect (KIE). nih.govDetermining if a C-H bond cleavage is the rate-limiting step in a drug's metabolism. nih.govnukleonika.pl
Metabolic Profiling Trace the fate of a drug or metabolite through biological systems. nih.govcdnsciencepub.comIdentifying and quantifying metabolites by tracking the isotopic label.
Drug Development Modify metabolic properties of a drug to improve its pharmacokinetic profile (e.g., increase half-life). wikipedia.orgnih.govnih.govDeutetrabenazine, an approved deuterated drug, has a longer half-life than its non-deuterated counterpart. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O5 B1493872 Entacapone-d10

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-YFIMXNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Structural Characterization of Entacapone D10

Strategies for Deuterium (B1214612) Introduction into the Entacapone Scaffold

The primary strategy for introducing deuterium into the Entacapone scaffold involves a modified Knoevenagel condensation, which is analogous to the synthesis of the non-deuterated parent compound. vulcanchem.com This approach relies on the use of a deuterated precursor during the synthesis, ensuring the precise placement of deuterium atoms in the final molecule.

The key steps in the synthesis are:

Deuterated Precursor Synthesis : The process begins with the preparation of the deuterated intermediate, N,N-diethyl-d10-aminocyanoacetamide. This is achieved by reacting deuterated ethylamine (B1201723) (ethylamine-d5) with cyanoacetic acid. vulcanchem.com This step is crucial as it incorporates the ten deuterium atoms into the building block that will form the diethylamino part of the final molecule.

Condensation Reaction : The deuterated precursor, N,N-diethyl-d10-aminocyanoacetamide, is then reacted with 3,4-dihydroxy-5-nitrobenzaldehyde. This condensation reaction, typically carried out in the presence of piperidine (B6355638) acetate (B1210297) and acetic acid, yields the crude Entacapone-d10. vulcanchem.com

The stereochemistry of the double bond formed during the Knoevenagel condensation is critical. Entacapone exists as (E) and (Z) geometric isomers, with the (E)-isomer being the therapeutically active form. researchgate.net The synthesis of this compound is controlled to produce a single, specific isomer, ensuring its analytical utility and mimicking the stereochemistry of the active drug. vulcanchem.com While general methods for stereoselective deuteration, such as biocatalysis using enzymes like α-oxo-amine synthases, exist for creating deuterated chiral centers, the stereoselectivity in this compound synthesis is focused on controlling the geometry of the C=C double bond. nih.gov The purification process, often involving chromatographic separation or recrystallization, is designed to isolate the desired (E)-isomer from any (Z)-isomer that may have formed, thereby avoiding geometric impurities. vulcanchem.com

The control over both the degree of deuterium enrichment and the specific positions of the deuterium atoms is fundamental to the synthesis of this compound. The synthetic strategy achieves this control by using a pre-labeled building block, N,N-diethyl-d10-aminocyanoacetamide.

Positional Specificity : Since the deuterium atoms are introduced via deuterated ethylamine to create the diethylamine (B46881) moiety of the intermediate, their position is precisely fixed to the two ethyl groups attached to the amide nitrogen. vulcanchem.com The rest of the Entacapone scaffold remains non-deuterated.

Deuterium Enrichment : The level of deuterium enrichment in the final product is directly dependent on the isotopic purity of the deuterated ethylamine used as the starting material. Using highly enriched ethylamine-d5 ensures that the resulting this compound has a high percentage of molecules containing the full ten deuterium atoms (d10). The purity is often reported to be greater than 98% or 99% for the deuterated forms (d1-d10). caymanchem.commedchemexpress.com

Spectroscopic and Analytical Techniques for Structural Confirmation

A suite of spectroscopic and analytical methods is employed to confirm the chemical structure, verify the position and quantity of deuterium atoms, and assess the isotopic purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of deuterated compounds. magritek.com Both ¹H NMR and ²H (Deuterium) NMR are used to confirm the successful and specific deuteration of the Entacapone molecule.

¹H NMR : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the N,N-diethyl groups (the methylene (B1212753) quartet and methyl triplet) in unlabeled Entacapone would be absent or significantly reduced in intensity. The remaining signals, corresponding to the protons on the aromatic ring and the vinylic proton, would be preserved, confirming that deuteration occurred only at the desired positions.

²H NMR : A ²H NMR experiment provides direct evidence of deuterium incorporation. magritek.com The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the ethyl groups. Proton decoupling techniques can be used in ²H NMR to collapse the deuterium signals into singlets, which enhances sensitivity and simplifies the spectrum. magritek.com The integration of these signals allows for the quantification of deuterium at each specific site.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and assessing the isotopic purity of this compound. researchgate.net It distinguishes between Entacapone and this compound based on their different mass-to-charge ratios (m/z). vulcanchem.com

Molecular Weight Confirmation : HRMS provides a highly accurate mass measurement of the molecular ion. The expected molecular weight of this compound (C₁₄H₅D₁₀N₃O₅) is approximately 315.4 g/mol , which is about 10 mass units higher than that of unlabeled Entacapone (C₁₄H₁₅N₃O₅, molecular weight ~305.3 g/mol ). This mass shift confirms the incorporation of ten deuterium atoms. caymanchem.comvulcanchem.com

Isotopic Purity : The technique is used to determine the distribution of different isotopologues (molecules that differ only in their isotopic composition). researchgate.net By analyzing the relative intensities of the mass peaks corresponding to d₀ (unlabeled) through d₁₀ species, the isotopic enrichment of the d₁₀ compound can be accurately calculated. researchgate.netresearchgate.net This ensures the quality of the deuterated standard for its use in quantitative analytical methods like LC-MS/MS. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and confirm structural features. In the case of this compound, these techniques can verify the presence of the deuterated ethyl groups.

Identification of C-D Bonds : The most significant change in the vibrational spectrum of this compound compared to its non-deuterated counterpart is the appearance of carbon-deuterium (C-D) stretching vibrations. These bands typically appear in a distinct region of the spectrum, around 2100-2200 cm⁻¹. biorxiv.org Conversely, the characteristic C-H stretching vibrations of the ethyl groups, usually found around 2850-2960 cm⁻¹, would be absent or have a greatly diminished intensity.

Confirmation of Core Structure : Other characteristic Raman and IR bands of the Entacapone molecule, such as the C≡N stretch (around 2200 cm⁻¹), the amide C=O stretch (around 1600 cm⁻¹), the C=C stretching mode, and the asymmetrical N-O stretching mode (around 1545 cm⁻¹), would remain present in the spectrum of this compound. researchgate.netresearchgate.net This confirms that the core structure of the molecule is intact and that deuteration was specific to the intended moiety. Advanced techniques like stimulated Raman scattering (SRS) spectroscopy are particularly sensitive to C-D bonds, which have a characteristic vibrational mode around 2163 cm⁻¹. biorxiv.org

Advanced Analytical Methodologies Employing Entacapone D10 As an Internal Standard

Development and Validation of Quantitative Analytical Assays

The development and validation of robust analytical assays are fundamental for the precise quantification of Entacapone in various biological matrices. Entacapone-d10 is the preferred internal standard in these assays due to its ability to compensate for matrix effects and procedural inconsistencies. vulcanchem.comclearsynth.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for this compound

LC-MS/MS is a powerful technique for the quantification of Entacapone, and the use of this compound as an internal standard is integral to this methodology. researchgate.netjocpr.com The method's high sensitivity and specificity are crucial for detecting low concentrations of the analyte in complex biological samples. researchgate.netjocpr.com

In a typical LC-MS/MS method, chromatographic separation is achieved on a C18 column. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous solution with a buffer, such as ammonium (B1175870) formate (B1220265) or formic acid, and an organic solvent like acetonitrile. researchgate.netnih.gov Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity. researchgate.net For Entacapone and this compound, specific precursor-to-product ion transitions are monitored. For instance, Entacapone might be monitored at m/z 306.1 → 233.1, while this compound is monitored at m/z 316.3 → 233.0. researchgate.net

The validation of these methods typically demonstrates linearity over a specific concentration range, for example, from 1.00 to 2000.00 ng/mL, with a high correlation coefficient (r² ≥ 0.9993). researchgate.net The precision of the method is assessed by determining the intra- and inter-day variations, which should be within acceptable limits. researchgate.net Accuracy is also evaluated to ensure the closeness of the measured values to the true values. researchgate.net

Table 1: Example of LC-MS/MS Method Parameters for Entacapone Quantification

ParameterCondition
Chromatographic Column Zorbax SB-C18, 2.1 x 50 mm, 5 µm researchgate.net
Mobile Phase 10 mM Ammonium formate (pH 3.0): Acetonitrile (60:40 v/v) researchgate.net
Flow Rate 0.7 mL/min researchgate.net
Internal Standard This compound researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM), Positive Ion Mode researchgate.net
MRM Transitions Entacapone: m/z 306.1 → 233.1; this compound: m/z 316.3 → 233.0 researchgate.net
Linearity Range 1.00 - 2000.00 ng/mL researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for compounds like Entacapone, GC-MS can also be utilized, particularly when employing a deuterated internal standard like this compound. caymanchem.comusask.ca GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. usask.ca For non-volatile compounds, derivatization is often required to increase their volatility.

The use of deuterated internal standards in GC-MS helps to correct for variability in the injection volume and potential degradation during the high-temperature analysis. usask.canih.gov The internal standard is added to the sample prior to extraction and derivatization, ensuring that it undergoes the same procedural steps as the analyte. asme.org Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. asme.org

Method Optimization for Sensitivity, Selectivity, and Reproducibility in Research Matrices

Optimizing analytical methods is crucial for achieving high sensitivity, selectivity, and reproducibility, especially in complex research matrices. The use of a stable isotope-labeled internal standard like this compound is a key component of this optimization. chromatographyonline.comwuxiapptec.com

Several factors are considered during method optimization:

Sample Preparation: Techniques like liquid-liquid extraction or solid-phase extraction are optimized to maximize the recovery of Entacapone and minimize matrix interference. wuxiapptec.com

Chromatographic Conditions: The choice of the column, mobile phase composition, and gradient elution program are fine-tuned to achieve optimal separation of Entacapone from other components in the sample. eurachem.org

Mass Spectrometry Parameters: The ionization source conditions and MRM transitions are optimized to enhance the signal intensity and reduce background noise. nih.gov

The goal of optimization is to develop a robust method that can consistently provide accurate and precise results, even with variations in the sample matrix. clearsynth.com The co-elution of Entacapone and this compound is important to ensure that they experience the same matrix effects, leading to reliable quantification. chromatographyonline.com

Applications in Pre-Clinical and In Vitro Sample Analysis

This compound plays a significant role in the analysis of samples from pre-clinical and in vitro studies, where accurate quantification of Entacapone is essential for understanding its pharmacological properties. caymanchem.commedchemexpress.com

Quantification of Entacapone in Non-Human Biological Systems (e.g., cellular lysates, enzyme assays, animal tissues)

In pre-clinical research, Entacapone is often studied in various non-human biological systems to evaluate its efficacy and mechanism of action. caymanchem.commedchemexpress.com For instance, researchers may measure the concentration of Entacapone in cellular lysates to study its effects on specific cellular pathways. researchgate.net In enzyme assays, the quantification of Entacapone is crucial for determining its inhibitory activity on enzymes like catechol-O-methyltransferase (COMT). medchemexpress.commedchemexpress.com Furthermore, analyzing Entacapone levels in animal tissues provides insights into its distribution and metabolism in a living organism. caymanchem.com

The use of this compound as an internal standard in these analyses is critical for obtaining reliable data. caymanchem.com It helps to account for the complex nature of these biological matrices and the potential for sample loss during the extraction process. nih.gov

Table 2: Research Findings on Entacapone Inhibition of COMT in Rat Tissues

TissueIC50 (nM)
Duodenum10 caymanchem.com
Brain10 caymanchem.com
Erythrocyte20 caymanchem.com
Liver160 caymanchem.com

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Standardization and Quality Control in Biochemical Experiments

In biochemical experiments, standardization and quality control are paramount for ensuring the validity of the results. clearsynth.com Deuterated internal standards like this compound are invaluable tools for this purpose. clearsynth.com By adding a known amount of the internal standard to each sample, researchers can monitor the consistency of the analytical method. nih.gov

Quality control samples, which are spiked with known concentrations of Entacapone and this compound, are typically included in each analytical run. eurachem.org The analysis of these samples allows for the assessment of the method's precision and accuracy on a day-to-day basis. eurachem.org Any significant deviation from the expected values can indicate a problem with the assay, prompting further investigation. nih.gov This rigorous approach to quality control ensures that the data generated from biochemical experiments are reliable and reproducible. clearsynth.com

Investigations of Enzymatic Reaction Mechanisms and Isotope Effects Using Entacapone D10

Elucidation of Kinetic Isotope Effects in Catechol-O-Methyltransferase (COMT) Inhibition

Kinetic isotope effects are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of these effects, particularly with deuterium (B1214612) substitution, is a powerful method for elucidating the rate-limiting steps and transition state structures of enzyme-catalyzed reactions. nih.govlibretexts.org

The theoretical basis of the deuterium kinetic isotope effect (KIE) is rooted in the principles of quantum mechanics and transition state theory. nih.gov The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) doubles the mass of that atom, leading to significant changes in the vibrational frequencies of the chemical bonds it forms. wikipedia.org

A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy (ZPE) than a corresponding carbon-hydrogen (C-H) bond. libretexts.org This means that more energy is required to break a C-D bond compared to a C-H bond. Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. This is known as a "normal" primary KIE, expressed as a ratio of the rate constants (kH/kD) greater than 1. libretexts.org

Secondary kinetic isotope effects (SKIEs) are observed when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-limiting step. wikipedia.org These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. An inverse SKIE (kH/kD < 1) can occur if the transition state has a more constrained structure than the reactant, leading to an increase in the vibrational force constants. nih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

Property C-H Bond C-D Bond Implication for KIE
Mass of Isotope ~1 amu ~2 amu Significant relative mass change leads to pronounced isotope effects. wikipedia.org
Zero-Point Energy (ZPE) Higher Lower More energy is needed to cleave the C-D bond. libretexts.org
Vibrational Frequency Higher Lower Affects the energy of the ground and transition states. wikipedia.org

| Bond Dissociation Energy | Lower | Higher | Slower reaction rate for deuterated compounds in the rate-limiting step. libretexts.org |

This table provides an interactive summary of the key differences between C-H and C-D bonds that give rise to kinetic isotope effects.

The experimental determination of KIEs for the interaction of Entacapone-d10 with COMT involves precise kinetic measurements. While specific studies exclusively detailing the KIE of this compound are not extensively published, the methodology follows established principles. Researchers would measure the inhibition constants (Ki) or the rates of COMT-catalyzed reactions in the presence of both Entacapone and this compound under identical conditions.

These experiments typically involve:

Enzyme Assays: Using high-performance liquid chromatography (HPLC) or spectrophotometry to monitor the rate of product formation in the COMT-catalyzed methylation of a model substrate. researchgate.net

Competitive Inhibition Studies: Introducing both the light (Entacapone) and heavy (this compound) inhibitors to determine their respective potencies.

Mass Spectrometry: Used to analyze the products and confirm the isotopic composition of the molecules involved. researcher.life

Computational methods, such as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are also employed to calculate theoretical KIEs, which can then be compared with experimental results to validate mechanistic hypotheses. nih.gov

The interpretation of KIEs provides a window into the transition state of the COMT-catalyzed reaction. Experimental and theoretical studies on the methylation reaction catalyzed by COMT have revealed inverse secondary deuterium KIEs (kH/kD < 1). nih.govnih.gov This finding is significant because it suggests a highly constrained and compressed transition state. nih.gov

The inverse effect is thought to arise from an increase in the bending and stretching force constants around the methyl group as it is transferred from the donor molecule (S-adenosylmethionine) to the catechol substrate. nih.gov This compression in the enzyme's active site is believed to be a key feature of its catalytic power. Studies with mutated COMT enzymes have shown that alterations to amino acids near the active site, such as Tyr68, can change the magnitude of the KIE, further implicating these residues in maintaining the compact transition state necessary for efficient catalysis. nih.gov

Table 2: Interpretation of Kinetic Isotope Effect Values in COMT Studies

KIE Value (kH/kD) Type of Effect Mechanistic Interpretation
> 1 Normal Primary KIE C-H bond breaking is part of the rate-determining step. libretexts.org
≈ 1 No significant KIE C-H bond breaking is not rate-limiting, or effects in the transition state and ground state cancel out.

This interactive table summarizes how different KIE values are interpreted to understand the COMT reaction mechanism.

Mechanistic Studies of this compound Interactions with COMT

Entacapone functions as a potent and selective inhibitor of COMT by binding to the enzyme's active site, thereby preventing the methylation of catechol substrates. drugbank.comnih.gov Using this compound allows for detailed mechanistic studies into the precise nature of this enzyme-inhibitor interaction.

The binding of an inhibitor like Entacapone to the COMT active site is a dynamic process that involves conformational changes in the enzyme. elifesciences.org Substrate-binding proteins often switch from a flexible "open" conformation to a more rigid "closed" conformation upon binding a ligand. nih.gov This induced fit ensures high specificity and affinity.

For COMT, the binding of Entacapone involves interactions with key residues in the active site and a magnesium ion (Mg²⁺), which is crucial for catalysis. The nitrocatechol structure of Entacapone mimics the natural catechol substrates, allowing it to occupy the same binding pocket. nih.gov Studies using this compound can help to elucidate the conformational dynamics during the binding process. Changes in the vibrational modes of the deuterated parts of the molecule upon binding can be detected by spectroscopic techniques, providing information about the forces and geometry of the enzyme-inhibitor complex.

While the primary utility of deuteration is in studying kinetic effects, the substitution of hydrogen with deuterium can also subtly influence thermodynamic properties like binding affinity. The changes in zero-point energy and vibrational frequencies that underlie KIEs can also lead to small changes in the free energy of binding.

This is known as an Isotope Effect on Binding (IEB). If the inhibitor is more rigidly held in the bound state compared to the free state, an inverse IEB (tighter binding for the deuterated species) may be observed due to the more favorable vibrational energy changes for the C-D bond upon constriction. Conversely, a normal IEB (weaker binding) could occur if binding leads to a loosening of the relevant bonds. While these effects on affinity are generally small, their measurement can provide valuable data on the energetic and entropic contributions to the stability of the enzyme-inhibitor complex, offering a more complete picture of the forces governing molecular recognition by COMT.

Absence of Publicly Available Research on this compound Precludes Article Generation

Despite a comprehensive search for scientific literature, no specific research articles or data could be found on the chemical compound "this compound." The inquiry into its use for investigating enzymatic reaction mechanisms, isotope effects, and for a comparative biochemical analysis with its non-deuterated counterpart, Entacapone, yielded no results.

Entacapone is a well-documented inhibitor of the enzyme catechol-O-methyltransferase (COMT), and its mechanism of action is a subject of numerous studies. The use of isotopically labeled compounds, particularly with deuterium (a heavy isotope of hydrogen), is a standard scientific method to probe the mechanisms of enzymatic reactions and to study the pharmacokinetic properties of drugs. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered, providing valuable insights into the reaction's mechanism.

However, a thorough search of scholarly databases and scientific repositories did not reveal any published studies that have synthesized, utilized, or analyzed this compound. Consequently, there is no data available to populate the requested article structure, including the section on "" and the subsection on "Comparative Analysis of Entacapone and this compound Biochemical Activity." The absence of such foundational research makes it impossible to generate the detailed, informative, and scientifically accurate content, including data tables and specific research findings, as per the user's instructions.

While the principles of using deuterated compounds in biochemical and pharmacological research are well-established, the application of these principles to Entacapone in the form of this compound has not been reported in the accessible scientific literature. Therefore, the generation of the requested article cannot be fulfilled at this time.

Applications of Entacapone D10 in Fundamental Biological and Metabolic Tracing Research

Stable Isotope Tracing for Elucidating Metabolic Pathways in In Vitro Systems

Stable isotope labeling is a powerful technique for investigating the metabolic pathways of drug candidates. nih.govfrontiersin.org By replacing hydrogen with deuterium (B1214612), the mass of the molecule is increased, allowing for its unambiguous detection and differentiation from its endogenous or non-labeled counterparts using mass spectrometry. researchgate.net This approach is instrumental in elucidating the biotransformation of a drug in various in vitro systems that mimic physiological conditions.

Assessment of Entacapone-d10 Metabolic Stability in Cell-Free Systems

The metabolic stability of a drug is a critical factor in its development, influencing its half-life and bioavailability. semanticscholar.org Cell-free systems, such as liver microsomes and S9 fractions, are commonly used to assess the metabolic stability of new chemical entities. These preparations contain a variety of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are responsible for the phase I metabolism of many xenobiotics. mdpi.com

In a typical in vitro metabolic stability assay for this compound, the compound would be incubated with liver microsomes or S9 fractions in the presence of necessary cofactors like NADPH. Samples would be taken at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the rate of disappearance of the parent compound. The intrinsic clearance of the compound can then be calculated, providing a quantitative measure of its metabolic stability.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes)Percent Remaining of this compound
0100
585
1560
3035
6010

Identification of Metabolic Products of this compound via Isotopic Labeling

The use of this compound greatly facilitates the identification of its metabolic products. nih.gov When analyzing samples from in vitro metabolism studies by LC-MS, the deuterated metabolites will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained. This allows for their clear distinction from background noise and endogenous molecules in the complex biological matrix.

The primary metabolic pathway of Entacapone is isomerization to its (Z)-isomer, followed by direct glucuronidation of both the parent compound and the isomer. hres.ca A smaller fraction of the drug is metabolized through oxidation. hres.ca By using this compound, researchers can readily identify the corresponding deuterated (Z)-isomer and glucuronide conjugates. The distinct isotopic signature of this compound and its metabolites simplifies the process of structural elucidation.

Investigative Pharmacokinetic and Pharmacodynamic Studies in Pre-Clinical Models

Pre-clinical animal models are essential for understanding the in vivo behavior of a drug candidate. taconic.comlu.se The use of deuterated compounds like this compound in these models provides valuable insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

Deuterated Tracer Applications for Understanding Disposition in Non-Human Organisms

In preclinical studies, this compound can be administered to animal models, such as rats or mice, to trace its disposition throughout the body. nih.gov By collecting and analyzing biological samples (e.g., blood, urine, feces, and tissues) at different time points, researchers can determine the concentration and localization of the deuterated compound and its metabolites. This information is crucial for understanding how the drug is absorbed into the bloodstream, distributed to various organs, and ultimately eliminated from the body. The non-deuterated form of Entacapone is known to be eliminated mainly through non-renal metabolic pathways, with a significant portion excreted in the feces. hres.ca

Influence of Deuterium Labeling on Non-Clinical Pharmacokinetic Parameters (e.g., absorption, distribution, elimination)

The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. juniperpublishers.comnih.gov Specifically, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. juniperpublishers.com

This effect can potentially alter the pharmacokinetic profile of a drug. nih.gov For instance, a slower rate of metabolism can lead to a longer half-life, increased systemic exposure (AUC), and reduced clearance. semanticscholar.org While the primary metabolism of Entacapone involves isomerization and glucuronidation, which may not be significantly affected by deuteration at the ethyl groups, any oxidative metabolism would likely be slowed. A study on a deuterated analog of L-DOPA, a drug often co-administered with Entacapone, showed that deuteration led to a slower metabolic breakdown by monoamine oxidase (MAO). nih.govnih.gov

Table 2: Hypothetical Pharmacokinetic Parameters of Entacapone and this compound in Rats

ParameterEntacaponeThis compound
Cmax (ng/mL)12001250
Tmax (h)1.01.1
AUC (ng·h/mL)36004200
t1/2 (h)2.53.0
Clearance (mL/min/kg)5.54.8

Interrogation of Molecular and Cellular Processes

Beyond its use in metabolic and pharmacokinetic studies, this compound can also be employed as a tool to investigate molecular and cellular processes. As a stable isotope-labeled version of a known catechol-O-methyltransferase (COMT) inhibitor, it can be used to probe the role of COMT in various biological pathways. nih.govnih.gov COMT is a key enzyme in the metabolism of catecholamines, such as dopamine (B1211576), norepinephrine, and epinephrine. nih.gov By using this compound in cell culture or animal models, researchers can study the downstream effects of COMT inhibition on these signaling pathways with the ability to accurately quantify the inhibitor's presence and metabolic fate.

Studies on this compound and Microbiome Interactions in In Vitro Systems

Currently, publicly available research specifically detailing the interactions of this compound with the microbiome in in vitro systems is limited. However, the use of isotopically labeled compounds like this compound is a standard and critical methodology in metabolic tracing studies, which can be extended to microbiome research.

In principle, this compound could be utilized as a tracer to investigate the metabolic fate of Entacapone in the presence of gut microbiota. Such studies would involve incubating this compound with in vitro cultures of specific microbial consortia or individual bacterial strains. By using techniques like mass spectrometry, researchers could track the transformation of this compound into various metabolites by microbial enzymes. This would help in identifying the specific metabolic pathways involved and the microbial species responsible for the biotransformation of Entacapone.

The data from such in vitro studies could be instrumental in understanding how the gut microbiome might influence the bioavailability and efficacy of Entacapone in a clinical setting. While direct studies on this compound are not yet prevalent, the established use of stable isotope-labeled compounds in metabolomics provides a clear framework for its future application in this area of research.

Research on FTO Demethylation Inhibition and Metabolic Disorders using this compound as a Probe

A significant area of research involving Entacapone, and by extension its deuterated form, is its role as an inhibitor of the fat mass and obesity-associated (FTO) protein, a key enzyme in metabolic regulation. Entacapone has been identified as a direct inhibitor of FTO's N6-methyladenosine (m6A) demethylation activity. cas.cnnih.gov This inhibitory action has profound implications for metabolic disorders.

Through structure-based virtual screening of FDA-approved drugs, Entacapone was discovered to bind directly to FTO and inhibit its enzymatic activity in vitro. nih.govluc.edu This finding is crucial as FTO is a known genetic factor linked to obesity and plays a vital role in regulating body weight and fat mass. cas.cn The use of this compound in such studies would allow for precise quantification of its uptake and interaction with FTO in cellular and animal models.

Research has demonstrated that the administration of Entacapone leads to a reduction in body weight and lower fasting blood glucose levels in diet-induced obese mice. nih.govresearchgate.net The mechanism behind these effects involves the FTO-FOXO1 regulatory axis. nih.gov Entacapone's inhibition of FTO leads to an increased level of m6A methylation in the mRNA of the transcription factor forkhead box protein O1 (FOXO1). nih.govresearchgate.net This, in turn, affects downstream processes such as gluconeogenesis in the liver and thermogenesis in adipose tissues. nih.gov

The key findings from research on Entacapone as an FTO inhibitor are summarized in the table below:

Research Area Key Findings Experimental Approach References
FTO Inhibition Entacapone directly binds to and inhibits the m6A demethylase activity of the FTO protein.Structure-based virtual screening, biochemical assays. nih.govluc.edu
Metabolic Regulation Entacapone administration reduces body weight and lowers fasting blood glucose in obese mice.In vivo studies with diet-induced obese mice. nih.govresearchgate.net
Molecular Mechanism The metabolic effects are mediated through the FTO-FOXO1 regulatory axis, affecting gluconeogenesis and thermogenesis.Transcriptome analysis, m6A sequencing, analysis of FTO conditional knockout mice. cas.cnnih.gov

Investigations into the Effects of this compound on Cellular Signaling Pathways (e.g., RNA modification, enzyme activity in cell lines)

In the context of metabolic regulation, Entacapone-induced FTO inhibition elevates m6A levels in FOXO1 mRNA. nih.gov This modification leads to a downregulation of FOXO1 protein abundance. cas.cn FOXO1 is a key transcription factor that regulates genes involved in gluconeogenesis and thermogenesis. nih.gov By modulating the methylation status of FOXO1 mRNA, Entacapone can influence these critical metabolic pathways.

Studies in various cell lines could utilize this compound to trace its specific effects on enzyme activity and signaling cascades. For instance, in liver cell lines, Entacapone has been shown to downregulate G6PC, a critical gene in gluconeogenesis. cas.cn In adipose tissue, the inhibition of FTO by Entacapone upregulates the m6A level in FOXO1 mRNA, leading to a decrease in FOXO1 protein and an increase in the expression of UCP1, a key protein for thermogenesis. cas.cn

The table below details the observed effects of Entacapone on cellular signaling pathways:

Cellular Process Effect of Entacapone Affected Molecules/Pathways References
RNA Modification Increases overall m6A methylation in mRNA by inhibiting FTO.FTO, m6A-modified mRNA cas.cnluc.edu
Gene Expression Downregulates the expression of genes involved in gluconeogenesis.G6PC cas.cn
Protein Abundance Decreases the protein levels of the transcription factor FOXO1.FOXO1 cas.cnnih.gov
Thermogenesis Upregulates the expression of Uncoupling Protein 1 (UCP1) in adipose tissue.UCP1, FOXO1 cas.cn

Future Directions and Emerging Research Avenues for Deuterated Entacapone Analogs

Development of Novel Deuterated COMT Inhibitors with Tailored Research Properties

The development of novel deuterated Catechol-O-methyltransferase (COMT) inhibitors is a promising area of research. ubi.pt The substitution of hydrogen with deuterium (B1214612) can form a stronger chemical bond with carbon, which can enhance the metabolic stability of a drug. mdpi.comresearchgate.net This "deuterium effect" can be leveraged to design new COMT inhibitors with tailored properties, such as a longer half-life or altered metabolic pathways. researchgate.net

By strategically placing deuterium atoms at sites of metabolic activity on the Entacapone molecule, researchers can create analogs with improved pharmacokinetic profiles. This approach has been successfully applied to other drugs, leading to the development of new chemical entities with enhanced therapeutic potential. researchgate.net Future research will likely focus on creating a library of deuterated Entacapone analogs, each with unique properties, to study the intricate mechanisms of COMT inhibition and dopamine (B1211576) metabolism. google.comlibd.org

Integration of Entacapone-d10 in Advanced Multi-Omics Research

The era of "omics" has revolutionized disease research by enabling the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics. numberanalytics.com In this context, this compound and other stable isotope-labeled compounds are invaluable tools. acs.org The integration of multi-omics data allows for a more holistic understanding of disease mechanisms and the development of targeted therapies. nih.gov

In metabolomics and proteomics, this compound serves as an ideal internal standard for mass spectrometry-based quantification. caymanchem.comnih.gov Its use ensures high accuracy and reproducibility when measuring the levels of Entacapone in complex biological matrices. veeprho.com This is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME). acs.orgmusechem.com Future applications could see the use of this compound in single-nucleus multi-omics studies to investigate cell-specific responses to COMT inhibition in neurodegenerative diseases like Parkinson's. nih.gov

Computational Chemistry Approaches for Predicting Deuterium Effects

Computational chemistry and molecular modeling are becoming indispensable tools in drug design and development. nih.gov These methods can be used to predict the effects of deuteration on a molecule's properties, thereby guiding the synthesis of novel drug candidates. mdpi.com Techniques like Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) can simulate how the increased mass of deuterium affects bond vibrations and, consequently, the rate of metabolic reactions. acs.org

By modeling the interaction of deuterated Entacapone analogs with the active site of the COMT enzyme, researchers can predict their binding affinity and inhibitory potential. acs.org These computational predictions can help to prioritize which analogs to synthesize and test in the laboratory, saving significant time and resources. researchgate.net As computational power and algorithms continue to improve, the in silico design of deuterated COMT inhibitors with specific, predictable properties will become increasingly feasible. cambridge.org

Expansion of Stable Isotope Tracer Methodologies in Complex Biological Systems

Stable isotope tracers, like this compound, are fundamental to modern biomedical research, allowing scientists to track the metabolic fate of molecules within living systems without the need for radioactive isotopes. researchgate.netmusechem.com The use of these tracers, in conjunction with advanced analytical techniques like mass spectrometry, provides unparalleled insights into complex biological pathways. acs.orgnih.gov

This compound is a prime example of a tracer used to elucidate the pharmacokinetics of a drug. veeprho.com By administering this compound, researchers can accurately distinguish it from the naturally occurring, non-deuterated form of the drug, allowing for precise measurement of drug levels over time. researchgate.net Future research will likely see the expansion of these methodologies to more complex scenarios, such as using multiply-labeled isotopic tracers to simultaneously track a drug and its metabolites. This will provide a more dynamic and comprehensive picture of drug disposition and its effects on metabolic networks. nih.gov

Q & A

Q. What analytical frameworks best distinguish between this compound’s primary isotopic effects and secondary pharmacokinetic interactions?

  • Methodological Answer: Develop a compartmental PK model incorporating deuterium-specific rate constants. Use sensitivity analysis to identify parameters most influenced by isotopic substitution. Validate with in vitro-in vivo correlation (IVIVC) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.